molecular formula C23H29N3O4 B505793 Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate CAS No. 767300-12-9

Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B505793
CAS No.: 767300-12-9
M. Wt: 411.5g/mol
InChI Key: ZAXAJRRCVLLZRO-UHFFFAOYSA-N
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Description

Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Ethoxybenzoyl Intermediate: This involves the reaction of 3-ethoxybenzoic acid with a suitable amine to form the ethoxybenzoyl intermediate.

    Coupling with Aminobenzoate: The ethoxybenzoyl intermediate is then coupled with methyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-methylbenzoate
  • Methyl 3-amino-4-methoxybenzoate
  • Methyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate

Uniqueness

Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

Properties

CAS No.

767300-12-9

Molecular Formula

C23H29N3O4

Molecular Weight

411.5g/mol

IUPAC Name

methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H29N3O4/c1-4-25-11-13-26(14-12-25)21-10-9-18(23(28)29-3)16-20(21)24-22(27)17-7-6-8-19(15-17)30-5-2/h6-10,15-16H,4-5,11-14H2,1-3H3,(H,24,27)

InChI Key

ZAXAJRRCVLLZRO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OCC

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OCC

Origin of Product

United States

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